1-Boc-3-fluoroazetidine-3-carbaldehyde
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Overview
Description
1-Boc-3-fluoroazetidine-3-carbaldehyde is a chemical compound with the molecular formula C9H14FNO3 and a molecular weight of 203.21 g/mol . This compound is characterized by the presence of a fluorine atom, a formyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring .
Preparation Methods
1-Boc-3-fluoroazetidine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 3-fluoroazetidine with tert-butyl chloroformate in the presence of a base to introduce the Boc protecting group . The resulting intermediate is then oxidized to form the aldehyde group, yielding this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Boc-3-fluoroazetidine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted azetidines .
Scientific Research Applications
1-Boc-3-fluoroazetidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-fluoroazetidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the formyl group allows the compound to participate in various biochemical reactions, influencing enzyme activity and protein function . The Boc protecting group ensures stability and selectivity during these interactions .
Comparison with Similar Compounds
1-Boc-3-fluoroazetidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Boc-3-chloroazetidine-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
1-Boc-3-bromoazetidine-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
1-Boc-3-iodoazetidine-3-carbaldehyde: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts .
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYAISBXCKGQPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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